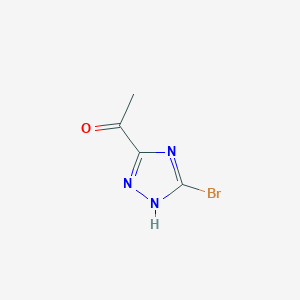
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various pharmaceutical applications . The specific structure of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one includes a bromine atom at the 5-position of the triazole ring, which can influence its reactivity and biological properties.
Métodos De Preparación
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole with bromoacetyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. For example, triazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron . This interaction can disrupt the enzyme’s catalytic activity, leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
- 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
These compounds share the triazole core but differ in their substituents, which can influence their reactivity and biological activities . The presence of the ethanone group in 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one adds unique properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds.
Propiedades
Fórmula molecular |
C4H4BrN3O |
|---|---|
Peso molecular |
190.00 g/mol |
Nombre IUPAC |
1-(5-bromo-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C4H4BrN3O/c1-2(9)3-6-4(5)8-7-3/h1H3,(H,6,7,8) |
Clave InChI |
CKAWTPMKWIRDEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


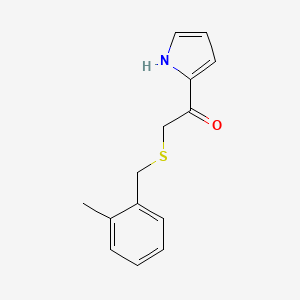
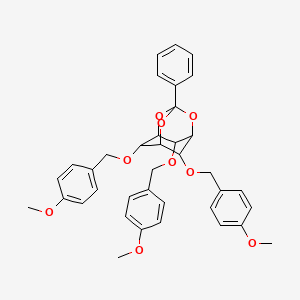
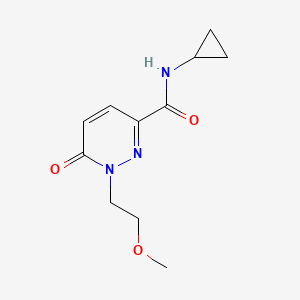
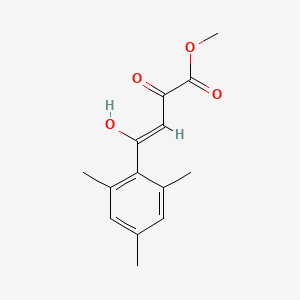
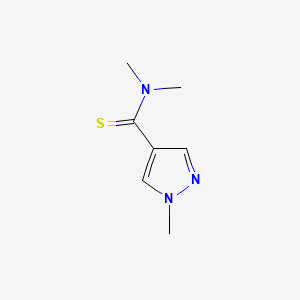
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
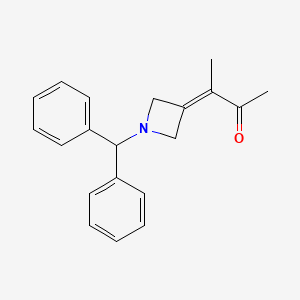
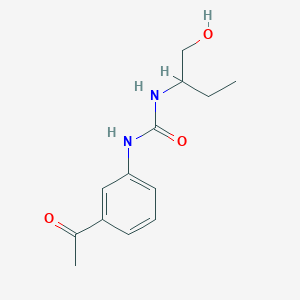
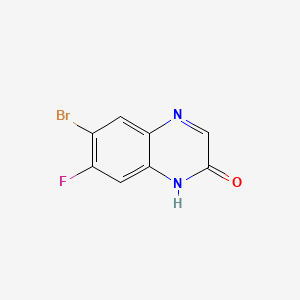
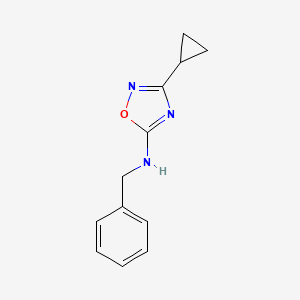
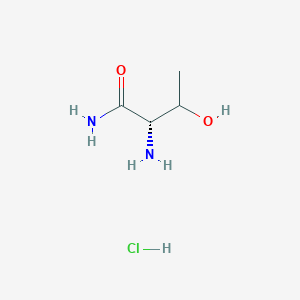
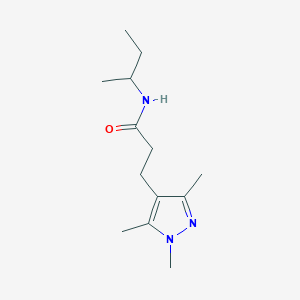
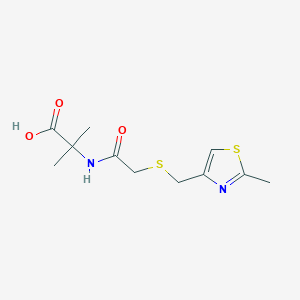
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
